REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[C:8]2C(=O)OC(C)(C)[O:10][C:9]2=[O:17])[NH:6][CH:7]=1.[ClH:18]>>[ClH:18].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:17])=[O:10])=[N:6][CH:7]=1 |f:2.3|
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Name
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|
Quantity
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3.55 g
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Type
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reactant
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Smiles
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BrC=1C=CC(NC1)=C1C(OC(OC1=O)(C)C)=O
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Name
|
|
Quantity
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55 mL
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Type
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reactant
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Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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a residue was triturated with EtOH
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Type
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CUSTOM
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Details
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to provide white crystals that
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Type
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FILTRATION
|
Details
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were filtered off
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Type
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WASH
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Details
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washed with EtOH (2.34 g, 78%)
|
Name
|
|
Type
|
|
Smiles
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Cl.BrC=1C=CC(=NC1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |